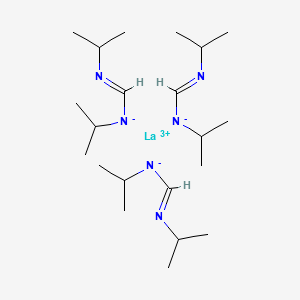
(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (also known as R-MACP) is an important organic compound with a variety of applications in the scientific research field. It is a white crystalline powder that is soluble in water and ethanol. R-MACP is used in a variety of research applications, including the synthesis of pharmaceuticals, organic compounds, and other chemicals. It is also used in the study of biochemical and physiological processes, and has been used in a variety of laboratory experiments.
科学的研究の応用
R-MACP has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, organic compounds, and other chemicals. It is also used in the study of biochemical and physiological processes, and has been used in a variety of laboratory experiments. R-MACP has also been used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and peptidomimetics.
作用機序
R-MACP is believed to act by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine, which can have a variety of effects on the body, including increased alertness, improved memory, and improved motor skills.
Biochemical and Physiological Effects
R-MACP has been studied for its potential effects on the body. It has been shown to have an effect on the levels of acetylcholine, which can lead to increased alertness, improved memory, and improved motor skills. Additionally, R-MACP has been shown to have an effect on the levels of dopamine and serotonin, two neurotransmitters involved in the regulation of mood and emotion.
実験室実験の利点と制限
R-MACP is a useful reagent in a variety of laboratory experiments. It is relatively easy to synthesize, and can be stored in aqueous solution for extended periods of time. However, it is also important to consider the potential limitations of R-MACP in laboratory experiments. It is not very stable in the presence of light or oxygen, and can react with other compounds in the reaction mixture. Additionally, it is important to consider the potential toxicity of the compound, as it can cause irritation to the skin and eyes.
将来の方向性
There are a variety of potential future directions for R-MACP research. One potential area of research is the development of new synthetic methods for the production of R-MACP. Additionally, further research could be conducted on the biochemical and physiological effects of R-MACP, as well as its potential applications in the synthesis of pharmaceuticals, organic compounds, and other chemicals. Finally, research could be conducted on the potential toxicity of R-MACP, as well as its potential interactions with other compounds.
合成法
R-MACP is synthesized through a process known as reductive amination. This involves the reaction of a primary amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride or lithium aluminum hydride. The reaction is typically carried out in aqueous solution, and the product is isolated as the hydrochloride salt.
特性
IUPAC Name |
methyl (2R)-2-amino-3-cyclopentylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBLBBMRQLNKB-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)









![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)